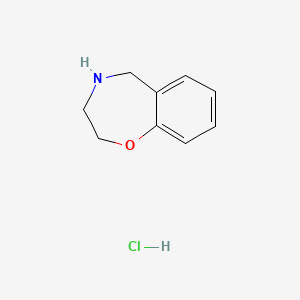

2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVPCUZYAAYLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623669 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-41-9 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The saturated analog, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, serves as a valuable building block for the synthesis of more complex molecules. This guide details a common synthetic route to this compound and its subsequent conversion to the hydrochloride salt for improved handling and solubility.

Synthesis Pathway

A prevalent method for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepines involves the reduction of the corresponding lactam, 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.[3] The precursor lactam can be synthesized via several methods, including the Schmidt reaction of 4-chromanone.[3] The subsequent reduction of the amide functionality yields the desired saturated heterocyclic system. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 1,4-benzoxazepine derivatives and related compounds.[3][4]

3.1. Synthesis of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one

-

Materials: 4-Chromanone, sodium azide, concentrated sulfuric acid, chloroform, ice.

-

Procedure:

-

A solution of 4-chromanone in chloroform is added dropwise to a stirred mixture of sodium azide and concentrated sulfuric acid at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

3.2. Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine

-

Materials: 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

A solution of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

-

3.3. Preparation of this compound

-

Materials: 2,3,4,5-Tetrahydro-1,4-benzoxazepine, ethereal hydrogen chloride or a solution of HCl in a suitable solvent (e.g., isopropanol).

-

Procedure:

-

The free base, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

A solution of hydrogen chloride in the same or another appropriate solvent is added dropwise with stirring.

-

The resulting precipitate of the hydrochloride salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

-

Characterization Data

The following tables summarize the key physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | ||

| Molecular Formula | C₉H₁₁NO | [5][6] |

| Molecular Weight | 149.19 g/mol | [5][6] |

| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | [6] |

| CAS Number | 17775-01-8 | [6] |

| This compound | ||

| Molecular Formula | C₉H₁₂ClNO | [7] |

| Molecular Weight | 185.65 g/mol | [7] |

| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine |

| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.2 ppm), -OCH₂- protons (triplet, ~4.2-4.4 ppm), -NCH₂- protons (triplet, ~3.1-3.3 ppm), -CH₂- protons (multiplet, ~2.0-2.2 ppm), -NH- proton (broad singlet) |

| ¹³C NMR | Aromatic carbons (~115-150 ppm), -OCH₂- carbon (~65-70 ppm), -NCH₂- carbon (~45-50 ppm), -CH₂- carbon (~30-35 ppm) |

| IR (cm⁻¹) | N-H stretch (~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), C=C aromatic stretch (~1450-1600), C-O stretch (~1200-1250) |

| Mass Spec (m/z) | [M]+ at 149 |

Experimental and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to characterization.

Conclusion

This guide outlines a feasible synthetic route and characterization plan for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel benzoxazepine derivatives for potential therapeutic applications. Further optimization of reaction conditions and detailed spectroscopic analysis are recommended for any novel derivatives based on this core structure.

References

- 1. Metal-free and enantioselective synthesis of 1,4-benzoxazepines from para-quinone methide derivatives and α-bromohydroxamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 200. The preparation of some 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Derivatives as Trypanocidal Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core mechanism of action of substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine compounds as potent trypanocidal agents. The primary molecular target is the PEX14 protein in Trypanosoma parasites. These compounds function as protein-protein interaction (PPI) inhibitors, disrupting the crucial binding between PEX14 and PEX5. This inhibition halts the import of essential metabolic enzymes into the glycosome, a unique and vital organelle in trypanosomes, leading to a metabolic catastrophe and subsequent parasite death. This guide provides a comprehensive overview of the signaling pathway, quantitative biological data, and detailed experimental protocols for the assays used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of the PEX14-PEX5 Interaction

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold serves as a structural backbone for a novel class of inhibitors targeting the biogenesis of glycosomes in Trypanosoma species, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[1] Unlike their mammalian hosts, trypanosomes compartmentalize the initial seven enzymes of their glycolytic pathway within these peroxisome-like organelles called glycosomes.[1] The proper functioning of these glycosomes is essential for the parasite's survival, making the protein machinery responsible for their assembly an attractive drug target.

The import of enzymes into the glycosome is mediated by the peroxisomal import receptor PEX5, which recognizes cargo proteins in the cytoplasm and docks with the PEX14 protein at the glycosomal membrane. This docking is a critical step, facilitating the translocation of enzymes into the organelle. The interaction between PEX5 and PEX14 is a protein-protein interaction (PPI) mediated by diaromatic pentapeptide motifs (WxxxF/Y) on PEX5 binding to a hydrophobic groove on the N-terminal domain of PEX14.[1]

Substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been designed to competitively occupy this hydrophobic groove on PEX14, thereby preventing the binding of PEX5.[1] By inhibiting this essential PEX14-PEX5 PPI, the compounds effectively block the import of glycosomal enzymes. This disruption leads to the mislocalization of these enzymes in the cytosol, causing a fatal disruption of the parasite's metabolism.

Signaling Pathway Diagram

Caption: Inhibition of the PEX14-PEX5 protein-protein interaction by 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, blocking glycosomal enzyme import.

Drug Discovery and Development Workflow

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold was identified through a rational, computer-aided drug design strategy known as "scaffold hopping." This approach started with a known PEX14-PEX5 inhibitor possessing a pyrazolo[4,3-c]pyridine core. A chemically advanced template search (CATS) algorithm was employed to identify new, structurally distinct scaffolds that could maintain the key pharmacophoric features required for binding to PEX14. This led to the identification and subsequent optimization of the 2,3,4,5-tetrahydro-1,4-benzoxazepine series.

Experimental Workflow Diagram

Caption: The scaffold-hopping workflow used to discover the 2,3,4,5-tetrahydro-1,4-benzoxazepine class of PEX14 inhibitors.

Quantitative Data

The synthesized derivatives of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold exhibit trypanocidal activity with IC50 values in the low- to high-digit micromolar range in in vitro assays. The following table summarizes the biological activity of selected compounds from this class.

| Compound ID | Substituents | Target | Assay Type | IC50 (µM) |

| 7t | R1=H, R2=4-chlorophenyl | T. b. brucei | In vitro cell viability | >50 |

| 8a | R1=3-methoxybenzyl, R2=H | T. b. brucei | In vitro cell viability | 24.3 |

| 8b | R1=4-methoxybenzyl, R2=H | T. b. brucei | In vitro cell viability | 29.8 |

| 8c | R1=3-chlorobenzyl, R2=H | T. b. brucei | In vitro cell viability | 16.5 |

| 8d | R1=4-chlorobenzyl, R2=H | T. b. brucei | In vitro cell viability | 12.5 |

| 8e | R1=3-methylbenzyl, R2=H | T. b. brucei | In vitro cell viability | 15.6 |

Data extracted from the supplementary information of "Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][2][3]oxazepines as Potential New Trypanocidal Agents", J. Chem. Inf. Model. 2021, 61, 10, 5256–5268.

Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the bloodstream form of Trypanosoma brucei brucei.

-

Cell Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the culture medium.

-

Assay Setup: In a 96-well plate, 100 µL of parasite culture (at a density of 2 x 10^4 cells/mL) is added to each well containing 100 µL of the diluted compounds.

-

Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: After incubation, 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) is added to each well. The plates are then incubated for another 4-6 hours.

-

Data Acquisition: The fluorescence or absorbance is measured using a plate reader (e.g., excitation at 560 nm and emission at 590 nm for resazurin).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NMR Spectroscopy for PEX14-Ligand Binding

Nuclear Magnetic Resonance (NMR) is used to confirm the direct binding of the inhibitor to the PEX14 protein. Chemical shift perturbation (CSP) mapping is a common method.

-

Protein Expression and Purification: The N-terminal domain of T. brucei PEX14 is expressed in E. coli using a suitable expression vector, often as a fusion protein (e.g., with a His-tag) for ease of purification. For 1H-15N HSQC experiments, the protein is expressed in a minimal medium containing 15N-labeled ammonium chloride.

-

NMR Sample Preparation: The purified, isotopically labeled PEX14 is dialyzed into an NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) and concentrated to a final concentration of 50-200 µM.

-

Ligand Preparation: The 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative is dissolved in a compatible solvent (e.g., d6-DMSO) to create a concentrated stock solution.

-

NMR Titration: A series of 1H-15N HSQC spectra are recorded for the PEX14 sample. A reference spectrum is taken of the protein alone. Then, small aliquots of the ligand stock solution are incrementally added to the protein sample, and a spectrum is recorded after each addition.

-

Data Analysis: The spectra are processed and analyzed. Changes in the chemical shifts of the backbone amide protons and nitrogens of PEX14 upon ligand addition are monitored. Residues in the protein that experience significant chemical shift perturbations are identified as being part of or near the ligand-binding site.

Immunofluorescence Microscopy for Glycosomal Protein Import

This technique visually confirms that the inhibitors disrupt the import of proteins into the glycosomes.

-

Parasite Treatment: T. b. brucei parasites are treated with the test compound at a concentration around its IC50 for a specified period (e.g., 24 hours). A control group treated with the vehicle (DMSO) is also prepared.

-

Fixation: The parasites are harvested, washed with PBS, and fixed onto glass slides. Fixation is typically done with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilization: The fixed cells are permeabilized with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically recognizes a known glycosomal enzyme (e.g., anti-aldolase) for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, the slides are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

Staining and Mounting: The parasite nuclei and kinetoplasts are counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.

-

Imaging: The slides are visualized using a fluorescence microscope. In untreated cells, the fluorescence corresponding to the glycosomal enzyme will be punctate (localized within glycosomes). In inhibitor-treated cells, a diffuse cytosolic fluorescence pattern is expected, indicating a disruption of glycosomal import.

Conclusion

The 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride scaffold represents a promising starting point for the development of novel trypanocidal drugs. Its mechanism of action, the inhibition of the PEX14-PEX5 protein-protein interaction, targets a biological pathway that is essential for the parasite but absent in the same form in humans, offering a potential for selective toxicity. The data and protocols presented in this guide provide a comprehensive framework for researchers in the field to further investigate and optimize this class of compounds in the ongoing effort to combat trypanosomal diseases.

References

The Discovery and Development of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and development of hydrochloride derivatives of this core structure. It details synthetic methodologies, summarizes key quantitative biological data, and elucidates the underlying mechanisms of action through signaling pathway and experimental workflow diagrams. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine framework.

Introduction

The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a seven-membered heterocyclic ring system fused to a benzene ring, incorporating both an oxygen and a nitrogen atom. This structural framework has proven to be a versatile template for the design of a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including but not limited to, antipsychotic, anticonvulsant, neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities.[1] The hydrochloride salt form of these derivatives is often utilized to improve solubility and bioavailability.

This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride derivatives, providing a foundational resource for their further exploration in drug discovery.

Synthetic Strategies and Experimental Protocols

The synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core and its derivatives can be achieved through several strategic approaches. A common method involves the intramolecular cyclization of appropriately substituted phenoxyethylamine precursors.

General Synthesis of Substituted 2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepines

A straightforward and efficient route to 5-substituted analogs of the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold involves an acid-catalyzed cyclization of an N-formyliminium ion intermediate.[2]

Experimental Protocol:

Step 1: One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines [2]

-

To a solution of 2-phenoxyethanamine (1 mmol) and a substituted aldehyde (e.g., benzaldehyde, 1.1 mmol) in dichloromethane (10 mL), add formic acid (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetic anhydride (1.5 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (10 mmol).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the N-formyl intermediate.

Step 2: Acidic Hydrolysis to Yield 5-Substituted 2,3,4,5-Tetrahydrobenzo[f]oxazepines [2]

-

Dissolve the N-formyl intermediate (1 mmol) in a mixture of methanol (10 mL) and concentrated hydrochloric acid (2 mL).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final substituted 2,3,4,5-tetrahydrobenzo[f]oxazepine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Large-Scale Synthesis of 5-(2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepin-2-amine dihydrochloride)

For the development of specific derivatives, such as kinase inhibitors, a more tailored, multi-step synthesis may be required. The following is an overview of a scaled-up synthesis.[3]

Experimental Overview:

A telescoped sequence starting from tert-butyl 7-bromo-2,3-dihydrobenzo[f][4][5]oxazepine-4(5H)-carboxylate can afford 5-(2,3,4,5-tetrahydrobenzo[f][4][5]oxazepin-2-amine dihydrochloride in good yield.[3] This intermediate can then be used in subsequent coupling reactions to produce the final target compounds.[3] The hydrochloride salt is typically prepared in the final step to ensure stability and purity.[3]

Quantitative Biological Data

The diverse biological activities of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been quantified in various assays. The following tables summarize key data from the literature.

Table 1: 5-HT1A Receptor Binding Affinity and In Vivo Neuroprotective Activity

A series of 1,4-benzoxazepine derivatives have been evaluated for their affinity to the 5-HT1A receptor and their neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model.[5]

| Compound | R1 | R2 | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) | Infarct Volume Reduction (%) @ 1 mg/kg, i.v. |

| Piclozotan (50) | Cl | 4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl | 0.8 | 1200 | 830 | 75 |

| Compound X | H | [4-(2-methoxyphenyl)piperazin-1-yl]butyl | 1.2 | 1500 | 560 | 65 |

| Compound Y | OCH3 | [4-(2-pyridinyl)piperazin-1-yl]butyl | 2.5 | 2100 | 980 | 58 |

Data extracted from Bioorg Med Chem. 2006 Mar 15;14(6):1978-92.[5]

Table 2: Trypanocidal Activity of Substituted 2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepines

Derivatives of the 2,3,4,5-tetrahydrobenzo[f][4][5]oxazepine scaffold have been investigated as inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma brucei, showing promising trypanocidal activity.

| Compound | R | IC50 (µM) on T. brucei |

| 7a | 4-chlorophenyl | 5.2 |

| 7e | 3,4-dichlorophenyl | 3.8 |

| 7g | 4-methoxyphenyl | 8.1 |

Data extracted from J Chem Inf Model. 2021 Oct 25;61(10):5049-5063.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: 5-HT1A Receptor Signaling Cascade.

Caption: Inhibition of PEX14-PEX5 Interaction.

Experimental Workflows

Caption: GPCR Functional Assay Workflow.

Caption: t-MCAO Experimental Workflow.

Conclusion

The this compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols, tabulated quantitative data, and visual diagrams of signaling pathways and workflows offer a valuable resource for researchers in the field. Further exploration of this scaffold, particularly in optimizing potency, selectivity, and pharmacokinetic properties, holds significant promise for the development of novel and effective therapies for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold

Disclaimer: This technical guide focuses on the biological activities of derivatives of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine core structure. No specific biological activity data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride was identified in publicly available scientific literature.

Executive Summary

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a key heterocyclic motif that has demonstrated significant potential in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, exhibiting notable activities as trypanocidal agents, anticancer compounds, and modulators of the central nervous system. This document provides a detailed overview of the quantitative biological data, experimental methodologies, and associated signaling pathways for derivatives based on this privileged structure, aimed at researchers and professionals in the field of drug development.

Trypanocidal Activity: Targeting Glycosomal Protein Import

A significant area of investigation for 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives has been in the development of novel agents against Trypanosoma, the parasitic protozoa responsible for diseases such as Chagas disease and African sleeping sickness.[2][3] These compounds have been shown to target the essential protein-protein interaction between PEX5 and PEX14, which is critical for the import of enzymes into the glycosome, an organelle unique and vital to the parasite's metabolism.[4] The disruption of this process leads to a metabolic catastrophe and subsequent death of the parasite.[5][6]

Quantitative Data: In Vitro Trypanocidal Efficacy

Synthetic derivatives of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold have shown promising activity against Trypanosoma brucei in vitro, with inhibitory concentrations (IC50) typically falling within the micromolar range.[2][3][4]

| Compound Class | Target | Organism | Activity (IC50) |

| Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines | PEX14-PEX5 Interaction | Trypanosoma brucei | Low to high µM range[2][3][4] |

Experimental Protocol: In Vitro Trypanocidal Assay

The following is a generalized protocol for assessing the trypanocidal activity of test compounds against the bloodstream form of Trypanosoma brucei.

-

Parasite Cultivation: T. brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Test compounds are solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in the culture medium to achieve the final desired concentrations.

-

Assay Procedure:

-

Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells/mL.

-

Varying concentrations of the test compounds are added to the wells.

-

Control wells containing a known trypanocidal agent (e.g., benznidazole) and a vehicle control (DMSO) are included.

-

-

Incubation: Plates are incubated for 72 hours under standard culture conditions.

-

Viability Assessment: Cell viability is quantified using a resazurin-based assay. Resazurin is added to each well and incubated for an additional 4-6 hours. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

-

Data Analysis: Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm). The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Mechanism of Action: Disruption of the PEX14-PEX5 Interaction

The trypanocidal effect of these benzoxazepine derivatives is attributed to their ability to inhibit the docking of the PEX5 receptor, which carries glycosomal enzymes (cargo), to the PEX14 protein on the glycosomal membrane. This inhibition prevents the proper import of essential metabolic enzymes into the glycosome, leading to a fatal disruption of the parasite's energy metabolism.

Caption: Inhibition of PEX14-PEX5 docking by 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.

Anticancer Activity: Induction of Apoptosis

Derivatives of the structurally related 1,2,3,5-tetrahydro-4,1-benzoxazepine scaffold have been shown to possess potent antiproliferative effects against human cancer cell lines. The primary mechanism underlying this activity is believed to be the induction of apoptosis.[7]

Quantitative Data: In Vitro Antiproliferative Potency

A notable example from this class of compounds has demonstrated sub-micromolar efficacy against the MCF-7 human breast adenocarcinoma cell line.[7]

| Compound | Target Cell Line | Activity (IC50) |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 ± 0.18 µM[7] |

Experimental Protocol: Antiproliferative MTT Assay

The antiproliferative activity of compounds is commonly assessed using a colorimetric assay such as the MTT assay.[8][9]

-

Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for 48 to 72 hours.

-

-

MTT Staining:

-

After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

-

Data Acquisition: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Signaling Pathway: Intrinsic Apoptosis

The anticancer activity of these compounds is linked to the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.

Caption: Intrinsic apoptosis pathway activated by 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives.

Central Nervous System (CNS) Activity

While data on the 2,3,4,5-tetrahydro-1,4-benzoxazepine core is sparse in the context of CNS targets, the structurally analogous 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has been explored for its interaction with key neurotransmitter receptors.

Quantitative Data: Receptor Binding Affinities

Derivatives of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity for serotonin 5-HT1A and α2-adrenergic receptors, indicating their potential as modulators of serotonergic and adrenergic signaling.[1]

| Compound | Receptor | Affinity (pKi) |

| 5-Chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | 5-HT1A | 7.6[1] |

| α2-adrenoceptor | 8.1[1] | |

| (S)-5-Chloro-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | 8.2[1] |

| (R)-5-Chloro-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | 7.7[1] |

Experimental Protocol: Radioligand Binding Assay

Receptor binding affinity is determined using competitive radioligand binding assays.[10][11]

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for 5-HT1A receptors). The tissue is homogenized in a buffer and subjected to centrifugation to pellet the membranes, which are then resuspended. Protein concentration is quantified.

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

-

-

Incubation: The reaction mixtures are incubated at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on each filter is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of an excess of a known high-affinity unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined from the competition curves, and these are converted to affinity constants (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding

References

- 1. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]

- 6. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. journal.waocp.org [journal.waocp.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Spectroscopic Analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (C₉H₁₂ClNO). Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on the predicted spectroscopic properties based on its structure, alongside detailed, standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for organic molecules of similar structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 9.0 - 10.0 | br s | 2H | N⁺H₂ (hydrochloride salt) |

| ~ 6.8 - 7.2 | m | 4H | Aromatic protons (Ar-H) |

| ~ 4.5 - 4.7 | t | 2H | O-CH₂ |

| ~ 3.3 - 3.5 | t | 2H | N-CH₂ (deshielded by N⁺) |

| ~ 3.0 - 3.2 | s | 2H | Ar-CH₂-N |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Ar-C-O |

| ~ 120 - 130 | Ar-C-H |

| ~ 115 - 120 | Ar-C-CH₂ |

| ~ 65 - 70 | O-CH₂ |

| ~ 45 - 50 | N-CH₂ |

| ~ 40 - 45 | Ar-CH₂ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 150.0919 | [M+H]⁺ (Monoisotopic mass of the free base, C₉H₁₁NO) |

| 149.0841 | [M]⁺ (Molecular ion of the free base) |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2400 - 2800 | Broad, Strong | N⁺-H stretch (hydrochloride) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1580 - 1610 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| ~ 1100 - 1200 | Strong | C-N stretch |

Sample Preparation: KBr Pellet

Table 5: Predicted UV-Visible Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 270 - 280 | ~ 1,000 - 3,000 | π → π* (Benzene ring) |

| ~ 220 - 230 | ~ 5,000 - 10,000 | π → π* (Benzene ring) |

Solvent: Methanol or Ethanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[1] The solution should be clear and free of any solid particles.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.7-1.0 mL of the chosen deuterated solvent.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[2]

-

Relaxation Delay: A delay of 2-5 seconds is used to ensure proper relaxation of the carbon nuclei.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[3][4] From this stock, prepare a dilute solution of about 1-10 µg/mL in the same solvent.[3][4] To aid in ionization, 0.1% formic acid can be added to the final solution.[5]

-

Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Analysis Mode: The analysis is typically performed in the positive ion mode to detect the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analyzer: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

-

Transfer the powder into a pellet die.

-

Press the powder under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

-

-

Instrumentation: An FT-IR spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-400 nm.[9]

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 5. Rutgers_MS_Home [react.rutgers.edu]

- 6. scienceijsar.com [scienceijsar.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. youtube.com [youtube.com]

physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the scientific attributes and potential applications of this compound.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the heterocyclic compound 2,3,4,5-Tetrahydro-1,4-benzoxazepine. The core structure consists of a benzene ring fused to a seven-membered oxazepine ring.

Table 1: Physical and Chemical Properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its Hydrochloride Salt

| Property | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | This compound |

| Molecular Formula | C₉H₁₁NO[1][2] | C₉H₁₂ClNO[3] |

| Molecular Weight | 149.19 g/mol [1][2] | 185.65 g/mol |

| Appearance | Yellow with orange to pale brown crystals or powder (for a related compound)[4] | Data not available |

| Melting Point | 93.0-102.0 °C (for the related compound 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine)[4] | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water, ethanol, and DMSO (presumed based on salt form) |

| pKa | Data not available | Data not available |

| CAS Number | 17775-01-8[1] | 21767-41-9 |

Experimental Protocols

Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine

A plausible synthetic route to 2,3,4,5-Tetrahydro-1,4-benzoxazepine can be adapted from known procedures for similar benzoxazepine derivatives. A common starting material is 2-aminophenol, which can undergo a multi-step synthesis.

Experimental Workflow for Synthesis

Caption: A potential synthetic workflow for 2,3,4,5-Tetrahydro-1,4-benzoxazepine.

Step 1: Acetylation of 2-Aminophenol 2-Aminophenol is acetylated using acetic anhydride to protect the amino group, yielding N-(2-hydroxyphenyl)acetamide.

Step 2: Williamson Ether Synthesis The resulting N-(2-hydroxyphenyl)acetamide is reacted with a suitable two-carbon electrophile, such as 2-bromoethanol, under basic conditions to form the ether linkage, yielding 2-(2-acetamidophenoxy)ethanol.

Step 3: Hydrolysis The acetyl protecting group is removed by acid or base hydrolysis to give 2-(2-aminophenoxy)ethanol.

Step 4: Cyclization Intramolecular cyclization of 2-(2-aminophenoxy)ethanol, for example, through a Pictet-Spengler type reaction with an appropriate carbonyl source or by activation of the alcohol, would lead to the formation of the seven-membered ring, yielding a dihydro-benzoxazepine intermediate.

Step 5: Reduction The intermediate is then reduced to afford the final product, 2,3,4,5-Tetrahydro-1,4-benzoxazepine.

Formation of the Hydrochloride Salt

To a solution of 2,3,4,5-Tetrahydro-1,4-benzoxazepine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is then collected by filtration, washed with the solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the tetrahydrooxazepine ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching, C-H (aromatic and aliphatic) stretching, C=C (aromatic) stretching, and C-O-C stretching. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base (149.19 m/z). |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range for the pure hydrochloride salt. |

| Elemental Analysis | Determination of elemental composition. | Percentages of C, H, N, O, and Cl consistent with the molecular formula C₉H₁₂ClNO. |

Biological Activity and Signaling Pathway

Substituted derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have been identified as potent inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma species, the causative agents of diseases such as African sleeping sickness and Chagas disease. This inhibition disrupts the import of essential enzymes into glycosomes, leading to a metabolic catastrophe and death of the parasite.

Signaling Pathway of PEX14-PEX5 Inhibition

Caption: Inhibition of the PEX14-PEX5 interaction by a 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivative.

The mechanism of action involves the following key steps:

-

Normal Function: In Trypanosoma, glycosomal enzymes (cargo) are recognized in the cytosol by the PEX5 receptor. The resulting PEX5-cargo complex then docks with the PEX14 protein on the glycosomal membrane, facilitating the import of the enzymes into the glycosome.

-

Inhibition: 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives bind to PEX14, preventing the docking of the PEX5-cargo complex.

-

Consequence: This blockage of protein import leads to the accumulation of glycosomal enzymes in the cytosol (mislocalization). The unregulated activity of these enzymes in the cytosol disrupts the parasite's metabolism, leading to a "metabolic catastrophe" and ultimately, cell death.

This targeted approach presents a promising avenue for the development of novel anti-trypanosomal drugs.

References

In-depth Technical Guide on 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine core. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including trypanocidal, antiproliferative, and anti-inflammatory properties.

Core Structure

The foundational chemical structure is 2,3,4,5-tetrahydro-1,4-benzoxazepine, a bicyclic heterocyclic system. The hydrochloride salt form is commonly used to improve solubility and handling of these compounds.

Biological Activities and Quantitative Data

Structural modifications of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold have led to the discovery of potent and selective agents against various biological targets. The following tables summarize the key quantitative data for different activities.

Trypanocidal Activity

A series of substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines have been identified as inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for the survival of Trypanosoma parasites. This disruption leads to the mislocalization of glycosomal enzymes, causing metabolic collapse and parasite death.[3]

| Compound ID | Substituents | IC50 (µM) against T. b. brucei | Reference |

| 7t | (Exemplary lead compound from scaffold hopping) | Low to high-digit micromolar range | [3][4] |

| Analogs | Various substitutions on the benzoxazepine core | Low to high-digit micromolar range | [3][4] |

Antiproliferative Activity

Certain benzoxazepine derivatives, particularly those with fused heterocyclic systems, have demonstrated cytotoxic effects against various cancer cell lines.

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| 9 | HeLa | 0.85 | [5] |

| 10 | HeLa | 4.36 | [5] |

| 9 | Fibroblast (Normal) | 4.49 | [5] |

| 10 | Fibroblast (Normal) | 5.22 | [5] |

Note: The structures for compounds 9 and 10 are complex fused benzo[f]benzo[2][6]imidazo[1,2-d][1][2]oxazepine derivatives.

Anti-inflammatory Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Ring System

A convenient synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core can be achieved through intramolecular cyclization reactions. One reported method involves the aluminium chloride mediated cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine.[8] Subsequent nucleophilic substitution of the benzotriazolyl group allows for the introduction of various substituents.[8] Alternative synthetic routes have also been developed for substituted derivatives.[9][10]

Trypanocidal Activity Assay (Alamar Blue Cell Viability Assay)

This assay quantitatively measures the proliferation of Trypanosoma brucei and is a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

Complete HMI-9 medium with 10% Fetal Bovine Serum (FBS)

-

AlamarBlue HS or AlamarBlue reagent

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed T. b. brucei in a 96-well plate at a suitable density in complete HMI-9 medium.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known trypanocidal drug).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.

-

Incubation: Incubate for an additional 2-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).[1][11]

-

Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Cytokine Release Assay (ELISA)

This protocol describes the measurement of TNF-α and IL-6 in the supernatant of cultured cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Commercial ELISA kits for human or mouse TNF-α and IL-6

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a suitable time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[12][13] This typically involves:

-

Coating the plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme conjugate.

-

Adding a substrate and stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the inhibitory effect of the compounds.

Signaling Pathways and Mechanisms of Action

Inhibition of PEX14-PEX5 Protein-Protein Interaction

The primary mechanism of trypanocidal activity for the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine series of compounds is the inhibition of the protein-protein interaction between PEX14 and PEX5.[4] PEX5 is a soluble receptor that recognizes and binds to proteins containing a peroxisomal targeting signal 1 (PTS1) in the cytoplasm. The PEX5-cargo complex then docks onto PEX14, a protein on the peroxisomal (in trypanosomes, glycosomal) membrane.[14][15] This interaction is crucial for the import of essential enzymes into the glycosome.[16] Inhibition of this interaction prevents proper protein import, leading to metabolic disruption and cell death.[3]

Caption: PEX14-PEX5 protein import pathway and its inhibition by benzoxazepine analogs.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,3,4,5-tetrahydro-1,4-benzoxazepine analogs.

Caption: A representative experimental workflow for the development of benzoxazepine analogs.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 8. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Recombinant human peroxisomal targeting signal receptor PEX5. Structural basis for interaction of PEX5 with PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of Pex5p, the type 1 peroxisome targeting signal receptor, with the peroxisomal membrane proteins Pex14p and Pex13p - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the publicly available information regarding the preliminary pharmacological profile of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. Despite extensive searches of scientific literature and chemical databases, no specific pharmacological data, such as receptor binding affinities, in vitro or in vivo functional activity, or detailed experimental protocols for this specific compound, have been found. The available information suggests that 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt are primarily utilized as a chemical scaffold or intermediate in the synthesis of more complex, pharmacologically active derivatives. This document summarizes the chemical properties of the parent compound and highlights the pharmacological activities of some of its key derivatives that have been investigated for various therapeutic targets.

Introduction

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fused benzene and oxazepine rings provide a three-dimensional structure that can be readily functionalized to interact with a variety of biological targets. The specific compound, this compound, represents the basic, unsubstituted form of this scaffold. While this compound is commercially available and listed in chemical databases, a detailed pharmacological characterization of the parent molecule itself is not present in the public domain. Its significance appears to lie in its role as a versatile building block for drug discovery and development.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem CID: 22237992 |

| Molecular Weight | 185.65 g/mol | PubChem CID: 22237992 |

| CAS Number | 17775-01-8 (for parent compound) | PubChem CID: 21882775 |

| Canonical SMILES | C1COC2=CC=CC=C2CN1.Cl | PubChem CID: 22237992 |

| InChIKey | HDVHFHONOKCUHQ-UHFFFAOYSA-N (for parent compound) | PubChem CID: 21882775 |

Pharmacological Profile: A Focus on Derivatives

While this compound itself lacks a documented pharmacological profile, its derivatives have been synthesized and evaluated for a range of biological activities. This indicates that the core scaffold is amenable to chemical modifications that impart specific pharmacological properties. The general workflow for the development of such derivatives can be conceptualized as follows:

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data to aid in the selection and optimization of synthetic methodologies.

Introduction

The 2,3,4,5-tetrahydro-1,4-benzoxazepine nucleus is a privileged scaffold found in a variety of biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring and containing both oxygen and nitrogen heteroatoms, imparts specific conformational properties that are of interest in the design of novel therapeutics. The hydrochloride salt form is often preferred for its improved solubility and stability, making it suitable for pharmaceutical development. This document outlines the most common and effective methods for the synthesis of this important compound.

Key Synthetic Strategies

Several synthetic strategies have been successfully employed to construct the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system. The most prominent of these include:

-

Reduction of 1,4-Benzoxazepinone Precursors: This is a widely used and versatile method that involves the synthesis of a lactam intermediate (a 1,4-benzoxazepinone) followed by its reduction to the desired saturated heterocyclic amine.

-

Intramolecular Reductive Amination: This approach involves the formation of the seven-membered ring through the intramolecular reaction of an amine with a carbonyl group within the same molecule, followed by reduction of the resulting imine.

-

Intramolecular Cyclization Reactions: Various other intramolecular cyclization strategies can be employed, leveraging different functional group transformations to form the heterocyclic ring.

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability of the process.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from various reported syntheses of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its derivatives, providing a comparative overview of the different methodologies.

| Route | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Lactam Reduction | 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | 1. Borane (BH₃) 2. Hydrochloric acid (HCl) | Tetrahydrofuran (THF) | 1. Reflux, 4 h 2. 0°C to reflux, 1 h | 96% (of the free base) | (Not explicitly stated for hydrochloride) |

| Lactam Reduction | 2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones | Lithium aluminum hydride (LiAlH₄) | Not specified | Not specified | Not specified | [1] |

| Telescoped Synthesis | tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1][2]oxazepine-4(5H)-carboxylate | Multiple steps | Not specified | Not specified | 63% (dihydrochloride salt of an amine derivative) | [1] |

| Intramolecular Cyclization | N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine | Aluminum chloride (AlCl₃) | Not specified | Not specified | Good yields | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes discussed.

Route 1: Reduction of a 1,4-Benzoxazepinone Precursor

This two-step process involves the formation of a lactam intermediate, which is then reduced to the target compound.

Step 1: Synthesis of a 1,4-Benzoxazepinone (General Concept)

The lactam precursors can be synthesized through various methods, such as the Schmidt reaction of a corresponding chromanone or the cyclization of an appropriate amino acid derivative.

Step 2: Reduction of the Lactam to 2,3,4,5-Tetrahydro-1,4-benzoxazepine and Formation of the Hydrochloride Salt

This protocol is adapted from the synthesis of a substituted analog and illustrates the general procedure.

-

Materials:

-

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

-

Borane solution (1 M in THF)

-

Hydrochloric acid (4 M)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in THF.

-

Add the borane solution in THF.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add 4 M hydrochloric acid.

-

Heat the mixture at reflux for 1 hour.

-

Concentrate the reaction mixture by evaporation.

-

Dilute the residue with water and neutralize with solid sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases, dry over MgSO₄, and evaporate the solvent to yield the free base.

-

To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a compatible solvent until precipitation is complete.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain this compound.

-

Route 2: Intramolecular Reductive Amination (Conceptual)

This route provides a convergent approach to the target molecule from a linear precursor containing both an amine and a carbonyl group.[3]

-

Starting Material: A suitable precursor such as 2-(2-aminoethoxy)benzaldehyde.

-

General Procedure:

-

Dissolve the amino-aldehyde precursor in a suitable solvent (e.g., methanol, dichloroethane).

-

The intramolecular imine or enamine formation can be facilitated by gentle heating or the presence of a mild acid catalyst.

-

Add a reducing agent, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, to the reaction mixture. The choice of reducing agent is crucial to selectively reduce the iminium ion in the presence of the aldehyde.[4][5]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching any excess reducing agent, followed by extraction and purification of the free base.

-

Formation of the hydrochloride salt is achieved as described in Route 1.

-

Synthetic Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Caption: Synthetic workflow for the reduction of a 1,4-benzoxazepinone precursor.

Caption: Conceptual workflow for intramolecular reductive amination.

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The reduction of a lactam precursor is a well-established and high-yielding method, while intramolecular reductive amination offers a more convergent approach. The choice of a specific route will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

CAS number and identifiers for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, including its chemical identifiers, and explores the synthesis and biological activities of its derivatives, highlighting the potential of this scaffold in medicinal chemistry.

Chemical Identifiers and Properties

This compound is a heterocyclic compound. The core structure, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications.

| Identifier | Value |

| CAS Number | 21767-41-9[1] |

| Chemical Formula | C₉H₁₁NO·HCl[1] |

| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride[1] |

| PubChem CID | 22237992[1] |

Free Base Form (2,3,4,5-Tetrahydro-1,4-benzoxazepine):

| Identifier | Value |

| CAS Number | 17775-01-8[2] |

| Chemical Formula | C₉H₁₁NO[2] |

| Molecular Weight | 149.19 g/mol [2] |

| PubChem CID | 21882775[2] |

| InChI | InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2[2] |

| SMILES | C1COC2=CC=CC=C2CN1[2] |

Synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold

A key application of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core is in the synthesis of substituted derivatives for biological screening. A notable synthetic route has been developed for the creation of antileishmanial agents based on this scaffold.[3]

Experimental Protocol: Synthesis of a Substituted Benzoxazepine Derivative

The following protocol describes the synthesis of a key intermediate in the development of 4,7,9-trisubstituted benzoxazepines.[3] This multi-step synthesis illustrates a practical approach to functionalizing the core scaffold.

-

Boc-Deprotection: The starting material is deprotected to expose a reactive amine group.

-

Reductive Amination: The deprotected intermediate undergoes reductive amination using sodium borohydride in methanol to yield the benzoxazepine ring.[3]

-

Demethylation: The resulting compound is demethylated in the presence of aluminum chloride and 1-dodecanethiol to provide a key intermediate for further modification.[3]

-

Amidation: The demethylated benzoxazepine is then amidated with 2-(3,5-dimethylisoxazol-4-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N-diisopropylethylamine.[3]

-

Suzuki Coupling: Finally, palladium-catalyzed Suzuki coupling with various aromatic boronic esters is employed to introduce further diversity at other positions of the scaffold.[3]

References

- 1. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the potential use of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride in common drug discovery assays. The benzoxazepine core is a key structural motif found in compounds developed as kinase inhibitors and trypanocidal agents. The following protocols are adapted from established methodologies for related compounds and can be optimized for the specific investigation of this compound.

Kinase Inhibition Assays

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is present in several kinase inhibitors. The following are generalized protocols for assessing the inhibitory activity of this compound against a kinase of interest.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table illustrates how to present kinase inhibition data for this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase Target | This compound IC50 (µM) |

| Kinase A | Experimental Value |

| Kinase B | Experimental Value |

| Kinase C | Experimental Value |

Experimental Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a common method for quantifying kinase activity by detecting the phosphorylation of a substrate.

Materials:

-

This compound

-

Kinase of interest

-

Biotinylated substrate peptide

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

HTRF detection buffer

-

Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure: